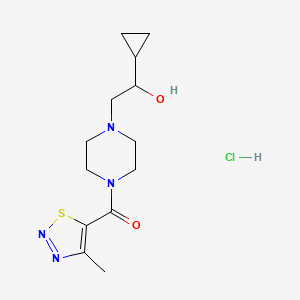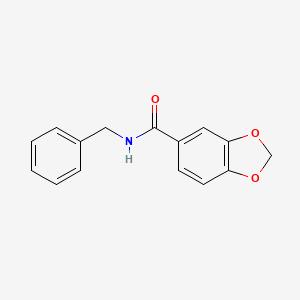
Bromure de 4-méthyl-3-pyridylzinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-pyridylzinc bromide is an organozinc compound that features a pyridine ring substituted with a methyl group at the fourth position and a zinc bromide moiety at the third position. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Applications De Recherche Scientifique
4-Methyl-3-pyridylzinc bromide has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for catalysis.
Mécanisme D'action
Target of Action
Organozinc compounds like 4-methyl-3-pyridylzinc bromide are generally known to participate in various organic reactions, including negishi cross-coupling reactions . These reactions involve the transfer of an organozinc moiety to a suitable electrophile, often catalyzed by a transition metal .
Mode of Action
The mode of action of 4-Methyl-3-pyridylzinc bromide involves its role as a nucleophile in organic reactions. In a typical reaction, the organozinc moiety (4-methyl-3-pyridylzinc) attacks an electrophilic carbon, displacing a leaving group . This is similar to an SN2 mechanism, where the nucleophile and the leaving group are involved in a concerted reaction .
Biochemical Pathways
Organozinc compounds are often used in synthetic chemistry to construct complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Result of Action
The result of the action of 4-Methyl-3-pyridylzinc bromide is the formation of a new carbon-carbon bond, leading to the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific reaction and the other reactants involved .
Action Environment
The action of 4-Methyl-3-pyridylzinc bromide can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent) can affect the efficiency and selectivity of the reaction . Furthermore, organozinc compounds are typically sensitive to air and moisture, requiring careful handling and storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-3-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into 4-methyl-3-bromopyridine. The reaction is typically carried out in tetrahydrofuran (THF) as the solvent. The process involves the following steps:
Preparation of Active Zinc: Active zinc is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents.
Insertion Reaction: The active zinc is then inserted into 4-methyl-3-bromopyridine in the presence of THF, resulting in the formation of 4-methyl-3-pyridylzinc bromide.
Industrial Production Methods
Industrial production of 4-methyl-3-pyridylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-pyridylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an organoboron reagent under mild conditions.
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and an organohalide under mild conditions.
Major Products
The major products formed from these reactions are various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridylzinc Bromide: Similar to 4-Methyl-3-pyridylzinc bromide but lacks the methyl group at the fourth position.
2-Pyridylzinc Bromide: Similar structure but with the zinc bromide moiety at the second position.
Uniqueness
4-Methyl-3-pyridylzinc bromide is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and selectivity in chemical reactions. This structural feature can lead to different reaction outcomes compared to its non-methylated counterparts .
Propriétés
IUPAC Name |
bromozinc(1+);4-methyl-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDBPWDERKMQMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=NC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2464145.png)

![N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2464148.png)



![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)







